5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a pyrrolidinone ring, a thiadiazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrolidinone ring through cyclization reactions.
- Introduction of the thiadiazole ring via condensation reactions.
- Functionalization of the aromatic rings through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for creating new polymers or materials with unique properties.
Biology
Biological activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceutical applications: Due to its complex structure, the compound could be explored for its potential therapeutic effects.
Industry
Material science: The compound’s unique properties may make it useful in the development of new materials for industrial applications.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: A similar compound lacking the methyl group on the thiadiazole ring.
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one: A similar compound with a different substituent on the benzoyl group.
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C23H21N3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H21N3O5S/c1-12-5-7-14(8-6-12)20(27)18-19(15-9-10-16(30-3)17(11-15)31-4)26(22(29)21(18)28)23-25-24-13(2)32-23/h5-11,19,27H,1-4H3/b20-18+ |
InChI Key |
VXLXDLHPHFWGLO-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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